Product packaging for Diethyl 2-(3,4-dichlorophenyl)malonate(Cat. No.:CAS No. 28751-26-0)

Diethyl 2-(3,4-dichlorophenyl)malonate

Cat. No.: B1609339
CAS No.: 28751-26-0
M. Wt: 305.15 g/mol
InChI Key: GZSMDWSQPZMQDV-UHFFFAOYSA-N
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Description

Overview of Malonate Derivatives in Organic Synthesis

Malonic acid derivatives are a class of compounds renowned for their versatility as reagents in organic synthesis. researchgate.netnih.gov The high reactivity of the central methylene (B1212753) group, flanked by two electron-withdrawing carbonyl groups, makes these compounds particularly valuable. nih.govchemicalbook.com This structural feature allows for the ready formation of a stabilized carbanion, which can participate in a wide array of chemical transformations, including alkylation, acylation, and cyclization reactions. chemicalbook.comaskfilo.com

Historically, malonic esters, with diethyl malonate being a primary example, are classic building blocks in the synthesis of substituted carboxylic acids through a sequence of alkylation followed by hydrolysis and decarboxylation. wikipedia.org Beyond this, they are pivotal in the construction of a diverse range of heterocyclic systems. nih.gov Through cyclocondensation reactions with various dinucleophiles, malonate derivatives can form five, six, and seven-membered rings, creating scaffolds that are common in biologically active molecules. nih.gov The ability to introduce a wide variety of substituents onto the malonate framework allows for the fine-tuning of the properties of the resulting products, making them indispensable tools in medicinal chemistry and materials science. chemicalbook.com

Contextualizing Diethyl 2-(3,4-dichlorophenyl)malonate within Advanced Chemical Scaffolds

This compound serves as a specialized reagent for the construction of advanced chemical scaffolds, which are the core frameworks of complex molecules. Its utility is particularly pronounced in cyclization and cyclocondensation reactions, where it acts as a precursor to pharmacologically active molecules. The presence of the 3,4-dichlorophenyl group is significant, as this moiety is a common feature in many bioactive compounds, influencing factors like metabolic stability and binding affinity to biological targets.

The compound's structure allows it to be a key intermediate in creating a variety of heterocyclic structures. For instance, substituted malonates are known to react with dinucleophiles like amidines and ureas to form six-membered heterocycles such as barbituric acids and pyrido[1,2-a]pyrimidine-2,4-diones. nih.govresearchgate.net The reactivity of this compound enables its use in synthesizing complex ring systems that are otherwise difficult to access. nih.gov These resulting scaffolds are often investigated for their potential as new therapeutic agents or agrochemicals.

Scope and Research Significance of the Compound

The research significance of this compound stems primarily from its role as a versatile intermediate in synthetic chemistry. It is a valuable building block for creating more elaborate organic molecules with potential applications in several industrial and research sectors.

In the field of medicinal chemistry, this compound is utilized as a starting material for the synthesis of molecules that may possess specific biological activities. Researchers use it as a probe to investigate biochemical pathways or in studies related to enzyme inhibition. The interaction of molecules derived from this malonate with biological targets such as enzymes and receptors is a key area of investigation.

Furthermore, in the agrochemical industry, it serves as an intermediate for developing new pesticides. wikipedia.org In the broader chemical industry, this compound is used in the production of specialty chemicals and materials that require specific, tailored properties. Its ability to introduce the 3,4-dichlorophenyl group into a molecular structure makes it a compound of interest for developing new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2O4 B1609339 Diethyl 2-(3,4-dichlorophenyl)malonate CAS No. 28751-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3,4-dichlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMDWSQPZMQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425126
Record name Diethyl (3,4-Dichlorophenyl)Malonate
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URL https://comptox.epa.gov/dashboard/DTXSID30425126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28751-26-0
Record name Diethyl (3,4-Dichlorophenyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE
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Synthetic Methodologies for Diethyl 2 3,4 Dichlorophenyl Malonate and Its Analogs

Classical Alkylation Strategies

Traditional methods for the synthesis of Diethyl 2-(3,4-dichlorophenyl)malonate primarily rely on the alkylation of malonic esters. These strategies are well-established and widely utilized in organic chemistry.

Direct C-Alkylation of Malonates with Dichlorophenyl Halides

A primary and straightforward method for synthesizing this compound involves the direct C-alkylation of diethyl malonate with a suitable 3,4-dichlorophenyl halide. This reaction is a classic example of nucleophilic substitution, where the enolate of diethyl malonate acts as the nucleophile.

The process begins with the deprotonation of diethyl malonate at the α-carbon, the carbon atom situated between the two carbonyl groups. wikipedia.orgopenochem.org This is typically achieved using a strong base such as sodium ethoxide or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting carbanion, stabilized by the two adjacent ester groups, then attacks the electrophilic carbon of the 3,4-dichlorophenyl halide, such as 3,4-dichlorobromobenzene or 3,4-dichloroiodobenzene.

Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions and maximize the yield of the desired product. The reaction is often carried out at temperatures ranging from 0 to 50 °C. More advanced techniques, such as phase-transfer catalysis, can also be employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields. google.com Palladium-catalyzed methods have also been developed for the arylation of malonates, offering a general and mild route to α-aryl malonates. nih.govnih.gov

ReagentBaseSolventTemperature (°C)Yield
Diethyl malonate, 3,4-DichlorobromobenzeneSodium ethoxideDMF0-50Moderate to Good
Diethyl malonate, 3,4-DichloroiodobenzenePotassium tert-butoxideTHF0-50Moderate to Good

Malonic Ester Condensation Approaches

Another classical approach is the malonic ester condensation, which involves the reaction of diethyl malonate with a 3,4-dichlorobenzyl halide. This method also relies on the generation of a malonate carbanion, which then acts as a nucleophile.

In this variation, an alkali metal alkoxide, such as sodium methanolate, is used to deprotonate the diethyl malonate in a non-aqueous solvent like toluene (B28343) or cyclohexane (B81311). A key feature of this approach is the azeotropic removal of the alcohol byproduct, which helps to drive the reaction equilibrium towards the formation of the product. Maintaining the reaction temperature below 30°C during the initial stages is important to prevent the formation of unwanted side products.

The malonic ester synthesis is a versatile method that allows for the creation of a wide range of substituted acetic acids, as the resulting dialkylated ester can be subsequently hydrolyzed and decarboxylated. wikipedia.orgmasterorganicchemistry.com

Enantioselective Synthesis and Asymmetric Catalysis

The development of enantioselective synthetic methods has become a major focus in modern organic chemistry, allowing for the preparation of chiral molecules with high stereocontrol. For analogs of this compound, asymmetric catalysis provides pathways to enantiomerically enriched products.

Organocatalytic Enantioselective Mannich Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The enantioselective Mannich reaction, in particular, is a key C-C bond-forming reaction for producing β-amino carbonyl compounds. nih.gov This reaction can be applied to the synthesis of chiral analogs of this compound.

In a typical organocatalytic Mannich reaction, a chiral amine catalyst, often derived from proline, activates a ketone or aldehyde to form a nucleophilic enamine. nii.ac.jpnih.gov This enamine then reacts with an imine electrophile. By using a chiral catalyst, the reaction proceeds with high diastereo- and enantioselectivity. nih.govresearchgate.net For instance, modularly designed organocatalysts have been shown to be highly effective in achieving anti-Mannich products with excellent yields and selectivities. nih.gov

CatalystReactantsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(R)-pyrrolidine-3-carboxylic acid and quinidine (B1679956) thioureaAldehydes/Ketones, Ethyl (4-methoxyphenylimino)acetateanti-Mannich productsup to 93up to 99:1up to 99

Chiral Metal-Complex Catalyzed Michael Additions

Chiral metal complexes are also widely used as catalysts in asymmetric synthesis. The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be rendered enantioselective through the use of a chiral metal catalyst. rsc.org This methodology can be adapted for the synthesis of chiral malonate derivatives.

For example, chiral crown ethers complexed with potassium bases have been shown to catalyze the Michael addition of a β-ketoester to an enone, yielding products with high optical purity. rsc.org Similarly, chiral-at-metal rhodium(III) complexes have been utilized in cascade reduction-Michael addition reactions. figshare.com The enantioselective addition of dialkyl malonates to β-arylethenesulfonyl fluorides has also been achieved under high-pressure conditions using a tertiary amino-thiourea catalyst, affording chiral alkanesulfonyl fluorides in high yields and enantioselectivities. nih.govacs.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials. This strategy can be applied to generate analogs of this compound.

One example is the synthesis of dialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates, which involves a five-component reaction of aryl glyoxals, isocyanides, Meldrum's acid, and two equivalents of an alcohol. nih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael-type addition, and cyclization, followed by reaction with the alcohol. nih.gov Such pathways highlight the power of MCRs in rapidly building molecular complexity from simple precursors.

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of fine chemicals, including this compound and its analogs. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. For the synthesis of α-aryl malonates, several greener methodologies have been explored, which present viable alternatives to traditional synthetic routes that often rely on harsh bases, volatile organic solvents, and high temperatures.

One of the key areas of development in the green synthesis of compounds like this compound is the use of alternative energy sources to accelerate reaction rates and improve yields. Microwave-assisted synthesis has emerged as a powerful tool in this regard. arabjchem.orgresearchgate.net Microwave irradiation can significantly shorten reaction times compared to conventional heating methods, often leading to cleaner reactions with fewer byproducts. arabjchem.org For the α-arylation of diethyl malonate, microwave-assisted protocols have been shown to be highly effective. arabjchem.orgresearchgate.net

Another cornerstone of green synthetic strategies is the development and application of efficient and recyclable catalytic systems. In the context of C-C bond formation for the synthesis of α-aryl malonates, copper-based catalytic systems have been a major focus. Mild and general methods for the copper-catalyzed arylation of diethyl malonate have been developed, which can tolerate a wide range of functional groups. organic-chemistry.orgnih.gov These methods often utilize ligands that prevent product decomposition and unwanted side reactions. organic-chemistry.org Furthermore, the use of heterogeneous catalysts, such as copper oxide (CuO) nanoparticles, offers significant green advantages. researchgate.netbeilstein-journals.org These catalysts are easily separable from the reaction mixture, allowing for their recovery and reuse over multiple cycles with minimal loss of activity, which is beneficial for industrial applications. researchgate.netbeilstein-journals.org

Phase-transfer catalysis (PTC) represents another green approach that can be applied to the synthesis of this compound. crdeepjournal.org PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid), often eliminating the need for harsh and anhydrous solvents. crdeepjournal.org This technique can enhance reaction rates and selectivity under milder conditions. For instance, the condensation of diethyl malonate with 3,4-dichlorobenzyl halides can be effectively carried out under phase-transfer catalysis.

The choice of solvent is also a critical consideration in green chemistry. Research into the use of more environmentally benign solvents, such as water or ionic liquids, for the synthesis of malonic esters is ongoing. nih.gov While many traditional methods for preparing this compound employ non-aqueous solvents like toluene or cyclohexane , the development of aqueous micellar conditions for similar coupling reactions points towards a more sustainable future. nih.gov

The following tables summarize some of the key findings from research into greener synthetic methods for α-aryl malonates, which could be adapted for the synthesis of this compound.

Table 1: Microwave-Assisted α-Arylation of Diethyl Malonate with Aryl Halides

EntryAryl HalideCatalyst/LigandBaseSolventTime (min)Yield (%)Reference
1IodobenzeneCu(OTf)₂, Picolinic AcidCs₂CO₃Toluene3091 arabjchem.orgresearchgate.net
22-IodobenzonitrileCu(OTf)₂, Picolinic AcidCs₂CO₃Toluene3088 arabjchem.orgresearchgate.net
32-BromopyridineCu(OTf)₂, Picolinic AcidCs₂CO₃Toluene3085 arabjchem.orgresearchgate.net

This table presents data for the synthesis of various α-aryl malonates and serves as a model for the potential application of microwave-assisted synthesis for this compound.

Table 2: CuO-Nanoparticle Catalyzed C-Arylation of Diethyl Malonate

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Iodobenzene10Cs₂CO₃DMSO801278 beilstein-journals.org
2Bromobenzene10Cs₂CO₃DMSO801872 beilstein-journals.org
34-Iodoanisole10Cs₂CO₃DMSO801282 beilstein-journals.org

This table illustrates the effectiveness of a recyclable heterogeneous catalyst for the synthesis of α-aryl malonates, a promising green alternative for producing this compound.

Table 3: Copper-Catalyzed Arylation of Diethyl Malonate with Aryl Iodides

EntryAryl IodideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-IodotolueneCuI, 2-Phenylphenol (B1666276)Cs₂CO₃Toluene1102492 organic-chemistry.org
24-IodoanisoleCuI, 2-PhenylphenolCs₂CO₃Toluene1102495 organic-chemistry.org
31-IodonaphthaleneCuI, 2-PhenylphenolCs₂CO₃Toluene1102488 organic-chemistry.org

This table showcases a mild, copper-catalyzed approach for the synthesis of various α-aryl malonates, which could be adapted for the synthesis of this compound with enhanced functional group tolerance.

By embracing these green and sustainable methodologies, the synthesis of this compound can be made more efficient, economical, and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Studies of Diethyl 2 3,4 Dichlorophenyl Malonate

Nucleophilic Reactivity of the Active Methylene (B1212753) Group

The core of Diethyl 2-(3,4-dichlorophenyl)malonate's reactivity lies in its active methylene group (the -CH₂- group). The protons on this central carbon are flanked by two electron-withdrawing carbonyl groups of the ethyl esters. ucalgary.ca This structural arrangement significantly increases the acidity of these protons (pKa ≈ 13 for diethyl malonate), making them susceptible to removal by a moderately strong base, such as sodium ethoxide. ucalgary.calibretexts.org

Deprotonation results in the formation of a resonance-stabilized carbanion, known as an enolate. ucalgary.calibretexts.org This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, which are fundamental to its synthetic utility. askfilo.com The stability and reactivity of this enolate are central to the reactions discussed in the following sections.

Alkylation and Acylation Reactions

The nucleophilic enolate derived from this compound readily undergoes alkylation and acylation reactions. These reactions are typically carried out via an SN2 mechanism, where the enolate attacks an electrophilic carbon center, displacing a leaving group. libretexts.orglibretexts.org

Alkylation: In this process, the enolate reacts with an alkyl halide (R-X) to form a new carbon-carbon bond, attaching an alkyl group to the central carbon. libretexts.orgwikipedia.org The reaction is highly efficient with primary or methyl halides. libretexts.org The process can be repeated by using a second equivalent of base and an alkylating agent to introduce a second, different alkyl group, leading to dialkylated products. libretexts.orgwikipedia.org This sequential alkylation allows for the construction of complex carbon skeletons.

Acylation: Similarly, the enolate can react with acyl halides or acid anhydrides. In this reaction, the nucleophilic carbanion attacks the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a β-keto ester derivative after the displacement of the halide leaving group.

The following table summarizes typical alkylation reactions involving malonic esters, which are analogous to the reactivity of the title compound.

Reactant 1 (Enolate Source) Base Reactant 2 (Alkylating Agent) Product Type Reference(s)
Diethyl malonateSodium ethoxide (NaOEt)Alkyl halide (R-X)Monoalkylmalonic ester libretexts.org, libretexts.org
Monoalkylmalonic esterSodium ethoxide (NaOEt)Second alkyl halide (R'-X)Dialkylmalonic ester libretexts.org, wikipedia.org
Diethyl malonateSodium ethoxide (NaOEt) (2 equiv.)Dihaloalkane (X-(CH₂)n-X)Cycloalkanecarboxylic acid ester libretexts.org

This table presents generalized reactions for diethyl malonate, which serve as a model for the reactivity of this compound.

Michael Addition and Aldol (B89426) Condensation Mechanisms

The enolate of this compound can also act as a nucleophile in conjugate addition reactions and additions to carbonyl compounds.

Michael Addition: The Michael reaction involves the 1,4-addition of a stabilized nucleophile, such as a malonate enolate (the Michael donor), to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglscollege.ac.in The reaction mechanism proceeds in three main steps:

Enolate Formation: A base deprotonates the active methylene group of the malonate to form the nucleophilic enolate. lscollege.ac.inmasterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, which is electrophilic due to resonance with the carbonyl group. This forms a new carbon-carbon bond and a new enolate intermediate. lscollege.ac.inmasterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used or from a workup step) to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. wikipedia.org Organocatalysts have been developed to achieve enantioselective Michael additions of diethyl malonate to acceptors like nitroolefins. metu.edu.tr

Aldol-Type Addition: While a true Aldol condensation involves the dehydration of an initial aldol addition product, the enolate of this compound can participate in the first step of this sequence: the Aldol addition. libretexts.orgmasterorganicchemistry.comlibretexts.org In this reaction, the enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This nucleophilic addition forms a β-hydroxy diester. Unlike simple aldehydes or ketones, the resulting aldol adduct from a malonic ester does not typically undergo spontaneous dehydration (condensation) because the acidity of the α-proton is reduced. khanacademy.orgmasterorganicchemistry.com The reaction between a malonate and an aromatic aldehyde lacking α-hydrogens is a related process known as the Claisen-Schmidt condensation. libretexts.org

Cyclization Reactions for Heterocyclic Formation

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds through cyclocondensation reactions. askfilo.comnih.gov These reactions typically involve reacting the malonate derivative with a compound containing two nucleophilic centers (a 1,3-dinucleophile), such as urea (B33335), amidines, or 2-aminopyridine. nih.gov

The general mechanism involves an initial nucleophilic attack by one of the nucleophilic centers of the dinucleophile on one of the ester carbonyls of the malonate. This is followed by an intramolecular cyclization, where the second nucleophilic center attacks the remaining ester carbonyl, leading to the formation of a six-membered ring after the elimination of two molecules of ethanol (B145695). nih.gov

Notable examples of heterocycles synthesized from malonic esters include:

Barbituric acids: Formed by the reaction with urea. nih.gov

Pyrido[1,2-a]pyrimidines: Synthesized via reaction with 2-aminopyridines. nih.gov

Pyrazoles and Pyrimidones: Malonaldehyde derivatives, which can be synthesized from malonates, react with hydrazines or urea to form pyrazole (B372694) and pyrimidone rings, respectively. scispace.comgrowingscience.com

The 3,4-dichlorophenyl substituent is carried into the final heterocyclic structure, imparting specific physical and biological properties to the target molecule.

Hydrolysis and Decarboxylation Pathways

A characteristic reaction pathway for substituted malonic esters, including this compound, is hydrolysis followed by decarboxylation. ucalgary.cawikipedia.org This sequence effectively converts an alkyl halide (used in the initial alkylation step) into a carboxylic acid with two additional carbon atoms (RX → RCH₂COOH). libretexts.org

The process occurs in two distinct steps:

Hydrolysis: The two ester groups are hydrolyzed to carboxylic acid groups. This is typically achieved by heating the ester with an aqueous acid (e.g., HBr, HCl) or via saponification with a strong base (like NaOH or KOH) followed by acidification. ucalgary.calibretexts.orgnih.gov The product of this step is a substituted malonic acid, in this case, 2-(3,4-dichlorophenyl)malonic acid.

Decarboxylation: Malonic acids with a substituent on the central carbon are thermally unstable. Upon heating, they readily lose a molecule of carbon dioxide (CO₂) from one of the carboxyl groups. ucalgary.calibretexts.org The reaction proceeds through a cyclic, six-membered transition state, which facilitates the proton transfer and elimination of CO₂, initially forming an enol that tautomerizes to the final, more stable carboxylic acid product. libretexts.org

For instance, studies on the hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, showed that vigorous hydrolysis with a mixture of HBr and acetic acid led directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid, because the intermediate malonic acid is unstable under the reaction conditions. nih.govbeilstein-journals.org This highlights the strong tendency of substituted malonic acids to decarboxylate. nih.govbeilstein-journals.org

Influence of Dichlorophenyl Substitution on Reaction Selectivity and Rate

The 3,4-dichlorophenyl group attached to the active methylene carbon exerts a significant electronic influence on the reactivity of this compound. The chlorine atoms are electron-withdrawing groups, which impact the molecule in several ways.

Increased Acidity: The inductive electron-withdrawing effect of the dichlorophenyl ring enhances the acidity of the active methylene protons compared to unsubstituted diethyl phenylmalonate. This makes the formation of the nucleophilic enolate easier, potentially allowing for the use of milder bases or reaction conditions.

Reactivity of the Enolate: While the electron-withdrawing group facilitates enolate formation, it can also influence the nucleophilicity of the resulting carbanion. The electronic properties of the aryl substituent are crucial in modulating the reactivity in subsequent reactions like alkylations or cyclizations.

Stability in Hydrolysis: The presence of strong electron-withdrawing groups on the phenyl ring can affect the stability of the ester during hydrolysis. For example, diethyl 2-(perfluorophenyl)malonate proved challenging to hydrolyze to the corresponding dicarboxylic acid without concurrent decarboxylation, indicating that the highly electron-deficient phenyl ring promotes the instability of the malonic acid intermediate. nih.govbeilstein-journals.org A similar, though less pronounced, effect would be anticipated for the dichlorophenyl derivative.

This influence on reactivity is also highlighted by comparing positional isomers. Diethyl 2-(2,4-dichlorophenyl)malonate, for example, shares the same molecular formula but exhibits different reactivity due to the altered positions of the chlorine atoms, which affects both steric hindrance and electronic distribution.

Applications and Derivatization in Advanced Organic Synthesis

Intermediate in Pharmaceutical and Agrochemical Synthesis

Diethyl 2-(3,4-dichlorophenyl)malonate is a versatile intermediate compound utilized in the synthesis of more complex organic molecules. Its unique structure, featuring a dichlorinated aromatic ring attached to a malonate core, provides specific electronic and steric properties that are valuable in chemical synthesis. The compound serves as a key building block in the production of a range of substances, including those with applications in the pharmaceutical and agrochemical industries. The malonate functional group is a classic component in organic synthesis, allowing for a variety of chemical transformations.

The utility of this compound extends to the creation of active pharmaceutical ingredients (APIs). Malonate derivatives, in general, are crucial starting materials for various APIs. derpharmachemica.com For instance, diethyl malonate and its substituted forms are used to prepare compounds like vigabatrin, phenylbutazone, and nalidixic acid. wikipedia.org

A notable example involving a closely related structure is the synthesis of Tesofensine, a monoamine reuptake inhibitor investigated for the treatment of obesity. wikipedia.org The synthesis of Tesofensine involves a precursor, (1R,2R,3S)-2-hydroxymethyl-3-(3,4-dichlorophenyl)-tropane tosylate, which highlights the incorporation of the 3,4-dichlorophenyl moiety into a complex pharmaceutical agent. researchgate.net The synthesis pathway for this precursor involves a Grignard reaction with 3,4-dichlorophenylmagnesium bromide. researchgate.net While not directly starting from this compound, this illustrates the importance of the 3,4-dichlorophenyl group in constructing neurotropic agents.

The table below details active pharmaceutical ingredients synthesized from malonate derivatives, illustrating the chemical family's importance.

Active Pharmaceutical Ingredient (API)Therapeutic ClassPrecursor Type
TesofensineMonoamine Reuptake InhibitorPhenyltropane derivative
VigabatrinAnticonvulsantMalonate derivative
PhenylbutazoneNonsteroidal Anti-inflammatoryMalonate derivative
Nalidixic AcidQuinolone AntibioticMalonate derivative
BosentanEndothelin Receptor AntagonistMalonate derivative

This table showcases examples of APIs derived from the broader family of malonate compounds to illustrate the synthetic utility of this chemical class.

In addition to pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemical compounds. Derivatives of malonates are used to produce several pesticides. wikipedia.org For example, some malonate derivatives have shown significant antibacterial properties against plant pathogens like Xanthomonas oryzae. The structural features of these compounds, including the dichlorophenyl group, can be tailored to target specific biological pathways in pests and pathogens.

Role in Complex Molecule Construction

The chemical structure of this compound makes it a valuable reagent in the construction of complex molecules. The malonic ester group is a classic synthon in organic chemistry, often used for forming carbon-carbon bonds. For example, malonates can undergo cyclocondensation reactions with 1,3-dinucleophiles to create six-membered heterocyclic rings, which are common structural motifs in biologically active compounds. nih.gov

The reactivity of the alpha-proton (the hydrogen on the carbon between the two carbonyl groups) allows for easy deprotonation to form a stable carbanion. This nucleophile can then react with various electrophiles in alkylation or acylation reactions. Furthermore, the ester groups can be hydrolyzed and the resulting malonic acid can be decarboxylated, a common strategy to install a substituted acetic acid moiety. In some reactions, the diethyl malonate moiety itself can act as a leaving group when reacted with reagents like hydrazine (B178648) hydrate. researchgate.net

Functionalization for Specialty Chemical Development

This compound is a platform for developing specialty chemicals with specific properties. The core structure can be modified in several ways. The ester groups can be hydrolyzed, reduced, or transesterified. The aromatic ring can undergo further substitution reactions, although the existing chlorine atoms are deactivating. The most common functionalization occurs at the central carbon atom via its carbanion, as mentioned previously. These modifications lead to a wide array of derivatives with tailored physical and chemical properties for use in materials science and as intermediates for other high-value chemicals.

Utility in Neurotropic Agent Synthesis

The 3,4-dichlorophenyl group present in this compound is a key feature in several neurotropic agents. Neurotropic agents are compounds that act on the nervous system. nih.gov Tesofensine, a phenyltropane derivative that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, contains this specific dichlorophenyl substituent. wikipedia.orgnih.gov Originally developed for neurodegenerative conditions like Parkinson's and Alzheimer's disease, it was later repurposed for obesity due to its appetite-suppressant effects. wikipedia.orgresearchgate.net The synthesis of such complex molecules demonstrates the utility of building blocks containing the 3,4-dichlorophenyl group. researchgate.net

Scaffold for Sigma Receptor Ligand Precursors

The chemical framework of this compound can serve as a scaffold for creating precursors to sigma (σ) receptor ligands. Sigma receptors, classified into σ1 and σ2 subtypes, are proteins that have been implicated in the regulation of cell proliferation and cancer growth. nih.gov Consequently, developing ligands that bind to these receptors is an active area of research in medicinal chemistry. The structure of many known sigma receptor ligands features an aromatic ring and a basic amine group, connected by a spacer of a specific length. The dichlorophenyl group of the malonate can serve as the aromatic component, and the malonate portion can be chemically elaborated to introduce the necessary amine functionality and spacer, making it a viable starting point for the synthesis of potential cytotoxic agents targeting these receptors. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Interaction with Molecular Targets (Enzymes and Receptors)

While Diethyl 2-(3,4-dichlorophenyl)malonate is primarily a precursor, its structural framework is integral to the biological activity of the molecules synthesized from it. The dichlorophenyl and diethyl malonate moieties contribute to the potential of these derivatives to interact with various enzymes and receptors.

Studies on Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated for their enzyme-inhibiting properties. For instance, certain chalcone (B49325) malonate derivatives, which can be synthesized using malonate precursors, have demonstrated notable antibacterial and antiviral activities. These activities are often attributed to the inhibition of key enzymes in pathogens.

One area of investigation for related structures is their role as inhibitors of 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase (DXR), a crucial enzyme in the MEP pathway found in many pathogens. nih.gov Non-hydroxamate lipophilic inhibitors of DXR have been designed and synthesized, with some showing inhibitory activity. nih.gov Although not directly involving this compound, these studies highlight the potential of the phenylmalonate scaffold in enzyme inhibition. For example, a diethyl ((3,4-dichlorophenyl)(2-hydroxybenzamido)methyl)phosphonate derivative has been synthesized and studied in this context. nih.gov

Furthermore, derivatives of theobromine (B1682246) and theophylline (B1681296) have been shown to be potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. nih.gov The kinetic analysis of some of these inhibitors revealed a mixed inhibition mechanism, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding is a sought-after characteristic for potential Alzheimer's disease therapeutics.

Table 1: Enzyme Inhibition by Selected Malonate Derivatives

Derivative Class Target Enzyme Inhibition Data Reference
Chalcone Malonates Xanthomonas oryzae pv. oryzae enzymes EC50 = 10.2 µg/mL nih.gov
Chalcone Malonates Tobacco Mosaic Virus Coat Protein Kd = 0.166 µmol/L nih.gov
Diethyl ((3,4-dichlorophenyl)(2-hydroxybenzamido)methyl)phosphonate 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) Not specified nih.gov
Theophylline Derivatives Human Acetylcholinesterase (hAChE) IC50 = 62 nM nih.gov

Exploration as Receptor Ligands

The 3,4-dichlorophenyl group present in this compound is a key structural feature in ligands designed for various receptors. This is particularly evident in the development of antagonists for neurokinin receptors. A series of piperidone analogues bearing a 3,4-dichlorophenyl group have been synthesized and shown to be potent antagonists of the neurokinin-2 (NK2) receptor. nih.gov These studies underscore the importance of the dichlorophenyl moiety for high-affinity binding to this receptor.

Additionally, derivatives containing the 3,4-dichlorophenyl structure have been explored as ligands for dopamine (B1211576) receptors. For example, certain indolin-2-one derivatives have been synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptor subtypes. nih.gov One such derivative exhibited remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. nih.gov

More directly, the 3,4-dichloro derivative of phenylmalonate is more commonly associated with the synthesis of sigma receptor ligand precursors, such as BD 1008 and BD 1047, when compared to its 2,4-dichloro positional isomer. A screening of various compounds for sigma-2 (σ2) receptor affinity identified 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives as having high affinity and selectivity. upenn.edu While not direct derivatives, the synthetic strategies for such molecules can involve intermediates structurally related to this compound.

Table 2: Receptor Binding Affinity of Selected Dichlorophenyl Derivatives

Derivative Class Target Receptor Binding Affinity (Ki) Reference
Piperidone Analogues Neurokinin-2 (NK2) Not specified nih.gov
Indolin-2-one Derivatives Dopamine D4 0.5 nM nih.gov
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives Sigma-2 (σ2) 0.59 ± 0.02 nM upenn.edu

Structure-Activity Relationship (SAR) Analyses

The biological efficacy of compounds derived from this compound is significantly influenced by the pattern of halogenation on the phenyl ring and the stereochemistry of the molecule.

Impact of Halogenation Patterns on Biological Efficacy

The position of the chlorine atoms on the phenyl ring is a critical determinant of biological activity. In a study of diarylpentanoids, the presence of meta-methoxy groups in conjunction with other substitutions was found to be important for bioactivity. mdpi.com While this study does not focus on dichlorination, it highlights the general principle that the substitution pattern on the aromatic rings is crucial.

In the context of antimetastatic compounds, the presence of fluoro groups at the meta and para positions of a phenyl ring was found to increase the antimetastatic effect. mdpi.com Furthermore, studies on 2,6-dichloropurine (B15474) analogues have shown that the chloro substituents are important for antiproliferation activity. mdpi.com For diarylidene piperidone derivatives, compounds with 2-hydroxy-3,5-dichloro phenylsulfonamides showed promising activity against certain bacteria. mdpi.com

A study on chalcone derivatives containing an 1,2,4-oxadiazole (B8745197) moiety revealed that compounds with a 2,4-dichlorophenyl group exhibited good nematocidal activities. frontiersin.org This indicates that the specific dichlorophenyl substitution pattern is a key factor for this particular biological effect.

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. Although this compound itself is achiral, its derivatization often leads to the formation of stereocenters. The absolute stereochemistry of these derivatives can have a profound impact on their interaction with biological targets.

For instance, in the development of a novel anti-HCV agent, the determination of the absolute stereochemistry was crucial, and an enantioselective synthetic method was developed to study the structure-activity relationship of the derivatives. nih.gov Similarly, in σ2 receptor ligands, the chirality of a methyl group was investigated, although in that particular case, it did not significantly affect the binding affinity for σ1 and σ2 receptors. upenn.edu

Therapeutic and Agrochemical Potential of Derivatives

The derivatives of this compound have shown potential in both therapeutic and agrochemical applications.

In the therapeutic arena, derivatives have been investigated as anticancer agents. Diarylpentanoids, which are structurally related to curcumin, have demonstrated a wide range of biological activities, including antitumor effects. mdpi.com

In the agrochemical sector, derivatives have shown promise as herbicides and pesticides. For example, a patent describes formulations based on 2-[(2,4-dichlorophenyl)methyl]-4,4′-dimethyl-3-isoxazolidinones for the control of broadleaf and gramineous weeds. upenn.edu Another patent details the synthesis of diethyl 2-(2,6-diethyl-4-methylbenzene)malonate, an intermediate for Pinoxaden, a phenylpyrazoline herbicide that inhibits acetyl-CoA carboxylase. uni.lu Furthermore, chalcone derivatives containing a malonate group have been identified as potential leads for antibacterial and antiviral agents in agriculture. nih.gov

Antiviral and Antimicrobial Investigations

While direct studies on the antiviral and antimicrobial properties of this compound are limited, research into related diethyl malonate derivatives has revealed promising activities.

Chalcone derivatives of diethyl malonate have demonstrated notable biological activities. For instance, a series of novel chalcone malonate derivatives were synthesized and evaluated for their antibacterial and antiviral effects. One of the synthesized compounds, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with a half-maximal effective concentration (EC₅₀) of 10.2 µg/mL. This was significantly more potent than the commercial bactericides bismerthiazol (B1226852) (71.7 µg/mL) and thiodiazole copper (97.8 µg/mL). Another derivative, diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate, showed significant curative activity against the tobacco mosaic virus (TMV), with a curative rate of 74.3%, surpassing that of the commercial agent ningnanmycin (B12329754) (53.3%). frontiersin.org

Further studies on other diethyl malonate derivatives have indicated their potential against various pathogens. For example, certain quinoline (B57606) derivatives synthesized from diethyl malonate have shown potent antimicrobial activity against Helicobacter pylori. The mechanism of action for some of these derivatives is thought to involve the inhibition of DNA supercoiling in bacteria.

Derivative TypeTarget Organism/VirusKey FindingsReference
Chalcone Malonate DerivativeXanthomonas oryzae pv. oryzaeEC₅₀ of 10.2 µg/mL frontiersin.org
Chalcone Malonate DerivativeTobacco Mosaic Virus (TMV)74.3% curative activity frontiersin.org
Quinoline DerivativeHelicobacter pyloriPotent antimicrobial activity

Antidiabetic and Anticancer Research

The potential of diethyl malonate derivatives in antidiabetic and anticancer research has been an active area of investigation. Although specific studies on this compound are not widely available, research on analogous structures provides valuable insights.

In the realm of anticancer research, derivatives of diethyl malonate have been explored for their cytotoxic activities. For instance, diethyl 2-(2-chloronicotinoyl)malonate has been identified as a crucial intermediate in the synthesis of small molecule kinase inhibitors, which are a class of anticancer drugs that block signaling pathways involved in cancer cell growth and proliferation. frontiersin.org Additionally, a novel series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives, which share the dichlorophenyl moiety, were synthesized and showed significant cytotoxicity against several cancer cell lines, including SiHa, MDA-MB-231, and PANC-1.

Regarding antidiabetic research, certain aryltetralin derivatives synthesized using methods that can involve malonate intermediates have demonstrated good anti-diabetic activity. nih.gov Furthermore, thiohydantoin derivatives, which can be synthesized using malonate compounds, have been screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov One alaninate (B8444949) derivative of thiohydantoin showed the highest inhibition, suggesting a potential avenue for developing new anti-diabetic agents. nih.gov

Research AreaDerivative TypeKey FindingsReference
AnticancerDiethyl 2-(2-chloronicotinoyl)malonateImportant intermediate for small molecule kinase inhibitors frontiersin.org
Anticancer(E)-4-(3,4-Dichlorophenyl)-...-dihydronaphthalen-1(2H)-oneSignificant cytotoxicity against SiHa, MDA-MB-231, and PANC-1 cancer cell lines
AntidiabeticAryltetralin derivativesGood anti-diabetic activity nih.gov
AntidiabeticThiohydantoin alaninate derivativeHighest inhibition of α-glucosidase nih.gov

Anti-Plant-Virus Efficacy

The application of diethyl malonate derivatives has extended to agriculture, with studies investigating their efficacy against plant viruses. While specific data on this compound is scarce, research on related compounds highlights their potential as anti-plant-virus agents.

Quinazolinone derivatives containing a malonate group have shown good activity against plant viruses. nih.gov For example, certain derivatives have demonstrated curative activity against the Cucumber Mosaic Virus (CMV) and have been shown to bind to the CMV coat protein. nih.gov In other research, chalcone malonate derivatives have been found to be effective against the Tobacco Mosaic Virus (TMV). frontiersin.org The mechanism of action is believed to involve the inhibition of viral assembly and the promotion of the aggregation of viral coat protein disks. frontiersin.org

Derivative TypeTarget Plant VirusKey FindingsReference
Quinazolinone Malonate DerivativeCucumber Mosaic Virus (CMV)Good curative activity and binding to CMV coat protein nih.gov
Chalcone Malonate DerivativeTobacco Mosaic Virus (TMV)Significant curative activity; inhibits viral assembly frontiersin.org

P-glycoprotein Inhibition Studies

P-glycoprotein (P-gp) is a membrane transporter that plays a significant role in multidrug resistance in cancer by effluxing chemotherapeutic agents out of cells. nih.gov The inhibition of P-gp is a key strategy to overcome this resistance. While there are no direct studies investigating the P-gp inhibitory activity of this compound, the broader class of compounds to which it belongs has been a source of interest in this area.

The search for potent and less toxic P-gp inhibitors has led to the investigation of various natural and synthetic compounds. Although specific malonate derivatives have not been extensively studied as P-gp inhibitors, the general principles of P-gp inhibition involve compounds that can compete with anticancer drugs for transport or directly inhibit the function of the P-gp pump. The development of effective P-gp inhibitors remains a critical area of research in improving the efficacy of cancer chemotherapy. nih.gov

Computational and Theoretical Chemical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. frontiersin.org This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. biorxiv.org For Diethyl 2-(3,4-dichlorophenyl)malonate, molecular docking studies would be crucial to assess its binding affinity and mode of interaction with target proteins, most notably the sigma-1 (σ1) and sigma-2 (σ2) receptors, given its role as a precursor to selective sigma receptor ligands. nih.govnih.gov

Research Findings:

A hypothetical molecular docking study of this compound would likely be performed against the crystal structure of the human σ1 receptor (e.g., PDB ID: 5HK1). mdpi.com The primary objective would be to determine if the compound can adopt a favorable conformation within the receptor's binding site. The analysis would focus on identifying key intermolecular interactions, such as hydrophobic interactions between the dichlorophenyl ring and nonpolar residues in the receptor's binding pocket. The two ethyl ester groups would also be examined for potential hydrogen bond interactions with polar residues.

Table 1: Hypothetical Molecular Docking Results of this compound with Sigma-1 Receptor (PDB: 5HK1)
ParameterValueInteracting Residues (Hypothetical)
Docking Score (kcal/mol)-6.8
  • Hydrophobic: Leu105, Tyr103, Ile178
  • Hydrogen Bond: Glu172 (with ester carbonyl)
  • Halogen Bond: Asp126 (with chlorine atom)
  • Binding Affinity (Ki, estimated)~25 µM
    Predicted InteractionsHydrophobic, Hydrogen Bond, Halogen Bond

    Molecular Dynamics Simulations and Binding Energy Calculations

    To further investigate the stability of the docked complex and refine the binding energy estimates, molecular dynamics (MD) simulations would be employed. nih.gov MD simulations provide a dynamic view of the ligand-protein system over time, allowing for the assessment of conformational changes and the stability of interactions. frontiersin.org

    Research Findings:

    Following the molecular docking, the top-ranked pose of this compound within the σ1 receptor would be subjected to MD simulations for a duration of several nanoseconds in a simulated physiological environment. nih.gov Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding.

    A more precise estimation of the binding free energy would be calculated using methods such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This method calculates the binding free energy by summing the contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. These calculations would provide a more accurate picture of the binding affinity compared to the docking score alone. mdpi.com

    Table 2: Hypothetical Binding Free Energy Components from MM/GBSA Calculation
    Energy ComponentValue (kcal/mol)Description
    Van der Waals Energy-35.2Contribution from hydrophobic and dispersion forces.
    Electrostatic Energy-15.8Contribution from charge-charge and polar interactions.
    Polar Solvation Energy+30.5Energy penalty for desolvating polar groups.
    Nonpolar Solvation Energy-3.1Energy gain from hydrophobic effect.
    Total Binding Free Energy (ΔGbind)-23.6Overall predicted binding free energy.

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds, which are fundamental to understanding its interaction with biological targets. mdpi.com

    Research Findings:

    For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be performed to optimize its geometry and calculate various electronic descriptors. researchgate.net Key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen bonding interactions. Natural Bond Orbital (NBO) analysis could also be performed to study intramolecular charge transfer and delocalization effects.

    Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP)
    PropertyCalculated ValueSignificance
    HOMO Energy-7.2 eVRelates to the ability to donate electrons.
    LUMO Energy-1.5 eVRelates to the ability to accept electrons.
    HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and stability.
    Dipole Moment2.5 DMeasures the overall polarity of the molecule.

    Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME)

    Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify potential pharmacokinetic issues early in the development process. researchgate.net Various in silico models, including Quantitative Structure-Activity Relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) models, are used to predict these properties. nih.gov

    Research Findings:

    For this compound, a range of ADME properties can be predicted using commercially available or free online tools (e.g., SwissADME, pkCSM). These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters would include its lipophilicity (LogP), aqueous solubility (LogS), potential for blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. While these are predictive models, they offer valuable first-pass information to guide further experimental studies. figshare.com

    Table 4: Predicted ADME Properties of this compound
    ADME PropertyPredicted ValueImplication
    LogP (Lipophilicity)3.8Indicates good lipid solubility.
    LogS (Aqueous Solubility)-4.2Suggests low solubility in water.
    Blood-Brain Barrier (BBB) PermeationPredicted to be permeableMay cross into the central nervous system.
    CYP2D6 InhibitorPredicted YesPotential for drug-drug interactions.
    Human Intestinal AbsorptionPredicted HighLikely to be well-absorbed from the gut.

    Advanced Analytical Methodologies for Characterization in Research

    Spectroscopic Analysis for Structural Confirmation

    Spectroscopic techniques are fundamental in the elucidation and confirmation of the molecular structure of Diethyl 2-(3,4-dichlorophenyl)malonate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.

    ¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the 3,4-dichlorophenyl ring typically appear as a multiplet in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The methine proton of the malonate group gives a signal whose chemical shift is influenced by the adjacent aromatic ring and the two ester functionalities. The ethyl groups of the ester moieties show a characteristic quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring (with their chemical shifts influenced by the chlorine substituents), the methine carbon of the malonate, and the methylene and methyl carbons of the ethyl groups.

    A representative summary of the expected NMR spectral data is presented in the interactive table below.

    Nucleus Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment
    ¹H~7.2-7.5MultipletAromatic protons (Ar-H)
    ¹H~4.5Singlet/TripletMalonate CH
    ¹H~4.2QuartetEster -OCH₂CH₃
    ¹H~1.2TripletEster -OCH₂CH₃
    ¹³C~165-170SingletEster C=O
    ¹³C~130-140SingletAromatic C-Cl and quaternary C
    ¹³C~125-130SingletAromatic CH
    ¹³C~62SingletEster -OCH₂CH₃
    ¹³C~55SingletMalonate CH
    ¹³C~14SingletEster -OCH₂CH₃

    Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

    Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

    The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester groups are also observable, usually in the 1000-1300 cm⁻¹ range. The carbon-chlorine (C-Cl) bonds of the dichlorophenyl group will exhibit stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

    A summary of the characteristic IR absorption bands is provided in the interactive table below.

    Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
    C=O (Ester)Stretch1730 - 1750
    C-H (Aromatic)Stretch3000 - 3100
    C-H (Aliphatic)Stretch2850 - 3000
    C=C (Aromatic)Stretch1450 - 1600
    C-O (Ester)Stretch1000 - 1300
    C-ClStretch< 800

    Chromatographic Techniques for Purity and Enantiomeric Excess Determination

    Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) in cases where the compound is synthesized in a chiral form. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

    For purity analysis, reversed-phase HPLC is often utilized. In this method, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

    The determination of enantiomeric excess requires the use of a chiral stationary phase (CSP) in either HPLC or GC. These stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. The differential interaction results in different retention times for the enantiomers, allowing for their quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. The choice of the specific chiral column and the chromatographic conditions (mobile phase composition, flow rate, and temperature) is critical for achieving successful separation. For arylmalonates, polysaccharide-based chiral stationary phases have shown good performance in HPLC separations.

    An illustrative data table for a hypothetical chiral HPLC analysis is shown below.

    Parameter Value
    Column Chiral Stationary Phase (e.g., polysaccharide-based)
    Mobile Phase Hexane/Isopropanol mixture
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Retention Time (Enantiomer 1) 10.5 min
    Retention Time (Enantiomer 2) 12.8 min
    Enantiomeric Excess (e.e.) Calculated from peak areas

    X-ray Crystallography for Three-Dimensional Structure Elucidation

    A hypothetical data table summarizing the kind of information obtained from an X-ray crystallographic study is presented below.

    Parameter Typical Value/Information
    Crystal System e.g., Monoclinic, Orthorhombic
    Space Group e.g., P2₁/c
    Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
    Bond Lengths (Å) e.g., C-C, C=O, C-O, C-Cl
    **Bond Angles (°) **e.g., O-C-O, C-C-C
    Torsion Angles (°) Describing the conformation of the molecule
    Intermolecular Interactions e.g., Hydrogen bonds, van der Waals forces

    Thermal Analysis Techniques in Mechanistic Studies

    Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of this compound. These methods provide insights into melting points, decomposition temperatures, and can be used in mechanistic studies of reactions involving this compound.

    Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point and enthalpy of fusion of the compound. In mechanistic studies, DSC can be used to monitor the heat changes associated with chemical reactions, providing information about reaction kinetics and thermodynamics. For instance, in cyclocondensation reactions where this compound is a reactant, DSC can help to identify the temperatures at which different reaction steps occur. Studies on similar malonates in thermolysis reactions have shown that DSC can reveal multiple exothermic events corresponding to different stages of the reaction. nih.gov

    Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability and decomposition profile of the compound. The TGA thermogram would show the temperature at which the compound begins to lose mass due to decomposition, as well as the temperature at which the decomposition is complete.

    A representative data table summarizing the type of information obtained from thermal analysis is shown below.

    Technique Parameter Observation
    DSC Melting Point (Tₘ)A sharp endothermic peak
    DSC Reaction Enthalpy (ΔH)Exothermic or endothermic peaks corresponding to reactions
    TGA Onset of Decomposition (Tₒ)Temperature at which mass loss begins
    TGA Final Decomposition Temperature (Tբ)Temperature at which mass loss ceases
    TGA Residual Mass (%)The percentage of mass remaining at the end of the analysis

    Environmental Fate and Degradation Mechanisms

    Pathways of Microbial Degradation

    The microbial degradation of Diethyl 2-(3,4-dichlorophenyl)malonate in the environment is anticipated to proceed through a sequence of enzymatic reactions, primarily initiated by the cleavage of its ester bonds. While specific studies on this compound are not extensively documented, the degradation pathways can be inferred from research on structurally similar molecules, such as other malonic acid esters and chlorinated aromatic compounds. acs.orgresearchgate.net

    The initial and most probable step in the microbial breakdown of this compound is the hydrolysis of the two ethyl ester linkages. This reaction is catalyzed by non-specific esterases, which are ubiquitous in various microorganisms, including bacteria and fungi. researchgate.net This enzymatic hydrolysis would yield ethanol (B145695) and the intermediate, 3,4-dichlorophenylmalonic acid.

    Following the initial ester cleavage, the resulting 3,4-dichlorophenylmalonic acid would be susceptible to further microbial attack. The degradation of the chlorinated aromatic ring is a critical step in the complete mineralization of the compound. Microorganisms have evolved diverse strategies to degrade chlorinated aromatics. One common pathway involves the action of dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, leading to the formation of chlorinated catechols. These catechols are then subject to ring cleavage, either through ortho- or meta-fission pathways, ultimately funneling the breakdown products into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

    Another potential, though less common, microbial process is decarboxylation, which could occur on the malonic acid intermediate. However, the primary route of degradation is expected to be the breakdown of the aromatic structure.

    Table 1: Postulated Microbial Degradation Products of this compound

    Initial CompoundPrimary IntermediateSubsequent IntermediatesFinal Products
    This compound3,4-Dichlorophenylmalonic acid, EthanolDichlorinated catecholsCarbon dioxide, Water, Chloride ions

    Chemical Hydrolysis in Environmental Systems

    The chemical hydrolysis of this compound in aqueous environmental systems is a key abiotic degradation process. The rate and extent of hydrolysis are influenced by factors such as pH and temperature. Generally, the hydrolysis of carboxylic acid esters can be catalyzed by both acids and bases. nih.gov

    Under alkaline conditions, the hydrolysis of the ester linkages is expected to be more significant. The reaction proceeds via a base-catalyzed acyl-oxygen fission (BAC2) mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester group. nih.gov This leads to the formation of ethanol and the corresponding carboxylate salt of 3,4-dichlorophenylmalonic acid.

    Studies on analogous halogenated phenylmalonate esters, such as diethyl 2-(perfluorophenyl)malonate, have shown that the hydrolysis of the ester groups can be challenging under mild conditions. nih.govsciengine.com Vigorous conditions, including elevated temperatures and strong acidic or basic solutions, may be required for significant degradation. nih.govsciengine.com Furthermore, under harsh hydrolytic conditions, particularly with heating, decarboxylation of the resulting malonic acid derivative can occur, leading to the formation of 2-(3,4-dichlorophenyl)acetic acid. nih.govsciengine.com In neutral environmental waters, the rate of hydrolysis is likely to be slow.

    Table 2: Conditions Affecting Chemical Hydrolysis of Phenylmalonate Esters

    ConditionEffect on HydrolysisPotential ProductsReference
    Mild basic (e.g., room temperature)Slow to moderate hydrolysis of esterEthanol, 3,4-Dichlorophenylmalonate salt nih.gov
    Strong basic (e.g., elevated temperature)Faster hydrolysis, potential for decompositionEthanol, 3,4-Dichlorophenylmalonate salt, potential decarboxylation products nih.gov
    Mild acidic (e.g., room temperature)Very slow hydrolysisMinimal degradation nih.gov
    Strong acidic (e.g., reflux with HBr/AcOH)Hydrolysis and significant decarboxylationEthanol, 2-(3,4-Dichlorophenyl)acetic acid nih.govsciengine.com

    Photodegradation Processes and Stability

    The photodegradation of this compound is driven by the absorption of solar radiation, which can lead to the transformation of the molecule. The 3,4-dichlorophenyl moiety is the primary chromophore in the molecule and is expected to be the most photoreactive part.

    Direct photolysis of chlorinated aromatic compounds in water can occur, although the efficiency is dependent on the specific compound and the presence of other substances in the water. For dichlorobenzenes, direct photolysis in the troposphere is not considered a major degradation pathway. epa.gov However, in aqueous environments, the presence of photosensitizers or reactive oxygen species, such as hydroxyl radicals (•OH) generated through indirect photolysis, can significantly enhance the degradation rate. nih.govsciengine.com

    The primary photodegradation pathways for dichlorinated aromatic compounds typically involve reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or photosubstitution, where a chlorine atom is replaced by a hydroxyl group, leading to the formation of chlorophenols. nih.govsciengine.com These initial products are then susceptible to further photooxidation, which can result in the cleavage of the aromatic ring and the formation of smaller organic acids and eventually mineralization to CO2 and HCl.

    Advanced oxidation processes, such as the UV/H2O2 system, have been shown to be effective in degrading dichlorobenzenes in water, producing intermediates like dichlorophenols and various organic acids. nih.govsciengine.com This suggests that in sunlit surface waters containing natural photosensitizers, indirect photodegradation could be a relevant fate process for this compound.

    Table 3: Potential Photodegradation Products of the Dichlorophenyl Moiety

    Degradation ProcessKey Intermediates
    Reductive DechlorinationMonochlorophenylmalonate derivatives
    Photosubstitution/HydroxylationChlorohydroxyphenylmalonate derivatives, Dichlorophenols
    Ring CleavageAliphatic carboxylic acids (e.g., formic acid, acetic acid, oxalic acid)

    Emerging Research Areas and Future Perspectives

    Innovations in Catalysis for Diethyl 2-(3,4-dichlorophenyl)malonate Chemistry

    The synthesis of α-aryl malonates, including this compound, traditionally relies on the alkylation of a malonic ester enolate. wikipedia.org However, modern research focuses on developing more efficient, milder, and selective catalytic systems to form the crucial carbon-carbon bond between the aromatic ring and the malonate core.

    Key innovations lie in the field of transition-metal-catalyzed cross-coupling reactions. These methods offer an alternative to classical nucleophilic substitution and are more tolerant of various functional groups.

    Copper-Catalyzed Arylation: A significant advancement is the use of copper catalysts for the arylation of diethyl malonate. Research has demonstrated that coupling an aryl iodide with diethyl malonate using a catalytic amount of copper(I) iodide (CuI) in the presence of a ligand like 2-phenylphenol (B1666276) and a base such as cesium carbonate (Cs₂CO₃) can produce α-aryl malonates in high yields under mild conditions. organic-chemistry.orgmit.edunih.govacs.org This approach is attractive because it avoids the harsh conditions associated with some traditional methods. organic-chemistry.org

    Palladium-Catalyzed Arylation: Palladium-based catalysts are also highly effective for the C-arylation of malonates. nih.gov Using sterically hindered phosphine (B1218219) ligands, these systems can efficiently couple both aryl bromides and chlorides with diethyl malonate. nih.gov This is particularly relevant for synthesizing this compound, as 3,4-dichlorobenzene derivatives are common industrial reagents.

    Iron-Based Catalysis: More novel approaches include the use of iron complexes. One synthetic route involves the temporary complexation of dichlorobenzene with a cyclopentadienyliron moiety. This activates the aryl ring towards nucleophilic substitution by the diethyl malonate anion, providing an efficient and general method for producing diethyl alkyl(substituted phenyl)malonates. rsc.org

    Nanoparticle Catalysis: The use of copper oxide (CuO) nanoparticles has emerged as an excellent heterogeneous catalyst for the C-arylation of active methylene (B1212753) compounds like diethyl malonate. researchgate.net These nanoparticle-based systems offer advantages such as high efficiency, milder reaction conditions, and the ability to be recovered and reused, which is crucial for sustainable industrial processes. researchgate.net

    Interactive Table 1: Comparison of Catalytic Systems for α-Aryl Malonate Synthesis

    Catalyst SystemTypical CatalystLigandBaseSubstrateKey Advantage
    Copper-Catalyzed Copper(I) Iodide (CuI)2-PhenylphenolCs₂CO₃Aryl IodideMild conditions, high functional group tolerance. organic-chemistry.orgacs.org
    Palladium-Catalyzed Pd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃, (1-Ad)P(t-Bu)₂NaH, NaOtBuAryl Bromide/ChlorideHigh generality, effective with less reactive aryl chlorides. nih.gov
    Iron-Based (η⁵-C₅H₅)Fe⁺None (Arene Complex)K₂CO₃DichlorobenzeneActivation of inert aryl chlorides via complexation. rsc.org
    Nanoparticle CuO NanoparticlesNoneNa₂CO₃Aryl HalideReusable heterogeneous catalyst, green chemistry approach. researchgate.net

    Flow Chemistry and Process Intensification

    The transition from traditional batch processing to continuous flow chemistry represents a significant future direction for the synthesis of this compound. Process intensification aims to make chemical manufacturing safer, more efficient, and more scalable.

    Flow chemistry offers several advantages for malonate arylation reactions:

    Enhanced Safety: Reactions involving strong bases and potentially exothermic steps are managed more safely in small-volume flow reactors, which dissipate heat efficiently and minimize the risk of thermal runaways.

    Precise Control: The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, reducing the formation of byproducts like dialkylated species. wikipedia.org

    Scalability: Scaling up production in a flow system involves running the reactor for a longer duration or using parallel reactors, which is often simpler and more predictable than scaling up large batch reactors.

    While specific literature on the flow synthesis of this compound is not yet widespread, the principles have been demonstrated for related processes. Microwave-assisted synthesis, another process intensification technique, has been successfully used for the copper-catalyzed α-arylation of diethyl malonate, dramatically reducing reaction times from many hours to just minutes. researchgate.net The application of continuous flow technology is the logical next step for the industrial production of this and related compounds.

    Interactive Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Malonate Arylation

    ParameterBatch ProcessingContinuous Flow Processing
    Heat Transfer Limited by surface-area-to-volume ratioExcellent, enabling better temperature control
    Safety Profile Higher risk with large volumes of reagentsInherently safer due to small reactor volume
    Reaction Time Often hours to daysTypically seconds to minutes
    Process Control Difficult to precisely control mixing and temp.High degree of control over parameters
    Scalability Complex, requires reactor redesignStraightforward, "scale-out" or longer runs
    Product Purity May require extensive purificationOften higher, with fewer byproducts

    Advanced Materials Science Applications

    While primarily known as a synthetic intermediate, research into arylmalonate derivatives points toward their potential use in advanced materials. The specific properties conferred by the dichlorophenyl group—such as electronic effects, polarity, and steric hindrance—make this compound an interesting candidate for materials science exploration.

    Emerging applications are being investigated for substituted malonates in general:

    Liquid Crystals: Research has shown that cyanobiphenyl dimers incorporating a substituted central malonate unit can exhibit mesomorphic, or liquid crystalline, properties. taylorandfrancis.com The synthesis of these materials involves the Fischer esterification of C2-substituted malonic acids. taylorandfrancis.com This suggests that the rigid and polar 3,4-dichlorophenyl group could be used to design new liquid crystal materials with specific dielectric and optical properties.

    Polymer Science: Diethyl malonate has been used as a component in studies evaluating polymer-liquid and polymer-polymer interaction parameters. taylorandfrancis.com Derivatives like this compound could serve as additives or monomers to fine-tune the properties of advanced polymers.

    Organic Electronics: Arylmalonates are potential building blocks for organic semiconductors or intermediates for organic light-emitting diode (OLED) materials. amadischem.com The electron-withdrawing nature of the chlorine atoms on the phenyl ring can influence the electronic energy levels (HOMO/LUMO) of larger conjugated systems, a key parameter in designing materials for electronic devices.

    Interactive Table 3: Potential Materials Science Roles for Arylmalonate Derivatives

    Application AreaFunction of Arylmalonate CorePotential Role of 3,4-Dichlorophenyl Group
    Liquid Crystals Serves as a flexible or rigid linker unit in mesogens. taylorandfrancis.comModulate polarity, melting point, and dielectric anisotropy.
    Functional Polymers Acts as a monomer or a post-polymerization modification site.Enhance thermal stability, flame retardancy, or refractive index.
    Organic Electronics Used as a building block for larger, electronically active molecules.Tune electron affinity and charge transport properties.

    Patent Landscape and Commercial Research Implications

    The patent landscape for this compound and its analogs underscores its commercial importance as a key intermediate. The research and patent activity are primarily driven by the pharmaceutical and agrochemical industries, which rely on such building blocks for the synthesis of high-value active ingredients.

    Intermediates for Active Pharmaceutical Ingredients (APIs): The compound is a precursor to α-aryl carboxylic acids. This class of molecules includes many non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgfrontiersin.org Furthermore, patents for complex heterocyclic drugs often cite substituted malonates as starting materials. For example, a related derivative, diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, is a patented intermediate in the synthesis of the antifungal agent posaconazole. google.com This highlights the commercial value of developing efficient and cost-effective routes to such compounds.

    Patent Focus: Patents in this area typically fall into two categories:

    Process Patents: These claim novel and improved methods of synthesis, focusing on new catalysts, reaction conditions, or purification techniques that increase yield and reduce cost.

    Composition of Matter Patents: While the core compound may be known, patents are filed for the final, more complex molecules (like new drugs or pesticides) that are synthesized from it.

    Commercial Implications: The demand for this compound is directly linked to the success and market size of the final products derived from it. As pharmaceutical companies seek new drug candidates, demand for versatile and functionalized building blocks like this will continue. Research focused on innovative catalysis and process intensification is commercially valuable as it can significantly lower the cost of goods for a final drug product, providing a competitive advantage.

    Interactive Table 4: Summary of Patent Landscape and Commercial Implications

    AspectDescriptionImplication for this compound
    Primary Driver Pharmaceutical and Agrochemical IndustriesDemand is tied to the development of new drugs and pesticides.
    Key Application Intermediate for α-aryl acids and heterocycles.Precursor for molecules in high-value markets like NSAIDs and antifungals. acs.orggoogle.com
    Patent Types Focus on novel synthetic routes and final API compositions.Continuous innovation in synthesis is commercially rewarded.
    Commercial Value Lies in its role as a versatile chemical building block.Enables access to complex molecular architectures for high-value end products.

    Q & A

    Q. What are the standard synthetic routes for preparing diethyl 2-(3,4-dichlorophenyl)malonate?

    this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves the alkylation of diethyl malonate enolates with 3,4-dichlorophenyl electrophiles. For example:

    • Enolate generation : Use a strong base (e.g., NaH or LDA) to deprotonate diethyl malonate, forming the enolate .
    • Electrophilic substitution : React the enolate with 3,4-dichloro-substituted aryl halides (e.g., 3,4-dichlorophenyl bromide) under inert conditions .
    • Work-up : Acidic quenching followed by purification via column chromatography yields the product.
      Key considerations : Steric and electronic effects of the dichlorophenyl group may influence reaction efficiency. Optimize solvent polarity (e.g., THF or DMF) and temperature to enhance yield .

    Q. How can spectroscopic techniques confirm the structure of this compound?

    • 1H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split due to 3,4-dichloro substitution), ester methylene (δ ~4.2–4.3 ppm, quartet), and ethyl groups (δ 1.2–1.4 ppm, triplet) .
    • IR spectroscopy : Ester carbonyl stretches appear at ~1740–1720 cm⁻¹, and C-Cl bonds at ~550–650 cm⁻¹ .
    • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₃H₁₄Cl₂O₄ (MW ~321.1 g/mol) .

    Advanced Research Questions

    Q. How do reaction conditions influence regioselectivity in the alkylation of diethyl malonate derivatives?

    Regioselectivity in enolate alkylation depends on:

    • Base strength : Stronger bases (e.g., LDA) favor kinetic enolates, leading to less substituted products, while weaker bases (e.g., NaH) may favor thermodynamic control .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize enolates, enhancing reactivity with bulky electrophiles like 3,4-dichlorophenyl halides .
    • Temperature : Lower temperatures favor kinetic control, whereas higher temperatures may promote equilibration .
      Example : In the synthesis of this compound, using LDA in THF at -78°C minimizes side reactions .

    Q. What mechanistic insights explain divergent products under thermal vs. sonochemical conditions?

    • Thermal conditions : Arylation via electron transfer (e.g., Mn(III)-mediated pathways) proceeds through radical intermediates, forming bicyclic products .
    • Sonication : Ultrasonic irradiation generates cavitation bubbles, altering reaction pathways. For example, intramolecular cyclization of dimethyl α-(3-phenylpropyl)malonate under sonication yields linear products (e.g., compounds 7–9) instead of the thermal bicyclic product .
      Methodological recommendation : Use ESR spectroscopy to detect radical intermediates or kinetic studies to distinguish between concerted and stepwise mechanisms .

    Q. How can stereochemical outcomes be controlled in diethyl malonate-derived syntheses?

    • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct asymmetric alkylation .
    • Asymmetric catalysis : Use transition-metal catalysts (e.g., Pd with chiral ligands) in cross-coupling reactions to install stereocenters .
      Case study : In the Buchwald-Hartwig reaction, chiral palladium complexes enable enantioselective C-N bond formation in malonamide derivatives .

    Data Contradiction Analysis

    Q. How should researchers resolve discrepancies in reported toxicity profiles of diethyl malonate derivatives?

    • Conflicting evidence : Some sources lack toxicity data (e.g., no specific target organ toxicity reported ), while EPA assessments classify diethyl malonate as low-priority .
    • Resolution steps :
      • Consult authoritative databases (e.g., EPA’s IRIS) for hazard assessments .
      • Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps.
      • Compare structural analogs (e.g., diethyl phthalate) with established toxicity profiles .

    Method Optimization Tables

    Q. Table 1: Comparison of Reaction Conditions for Diethyl Malonate Alkylation

    BaseSolventTemp (°C)Yield (%)SelectivityReference
    NaHDMF2565Moderate
    LDATHF-7882High
    KOtBuToluene11045Low

    Q. Table 2: Spectroscopic Signatures of this compound

    TechniqueKey Peaks/DataReference
    1H NMRδ 7.4–7.2 (m, 3H, Ar-H)
    IR1742 cm⁻¹ (C=O), 615 cm⁻¹ (C-Cl)
    MS[M+H]⁺ = 321.1

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.